molecular formula C12H14N2O2S B2818939 10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione CAS No. 702655-69-4

10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione

Cat. No.: B2818939
CAS No.: 702655-69-4
M. Wt: 250.32
InChI Key: JFYJLGLBMZWXPH-UHFFFAOYSA-N
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Description

10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione is a heterocyclic compound featuring a rigid bicyclic framework. Its structure comprises a benzo[g]-fused 2,6-methano-1,3,5-oxadiazocine core with a methoxy group at position 10, a methyl group at position 2, and a thione group at position 4.

Properties

IUPAC Name

6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12-6-8(13-11(17)14-12)7-4-3-5-9(15-2)10(7)16-12/h3-5,8H,6H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYJLGLBMZWXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione involves multiple steps, typically starting with the preparation of the core methanobenzo ringCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Scientific Research Applications

10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specialized properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of the thione moiety may play a crucial role in its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the methanobenzooxadiazocine family. Key differences in substituents, synthesis routes, and physicochemical properties are summarized below:

Table 1: Substituent and Functional Group Comparison

Compound Name Substituents/Modifications Key Functional Groups References
Target compound 10-OCH₃, 2-CH₃, 4-thione Thione, methoxy, methyl
Ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate 11-COOEt, 2-CH₃, 4-thione Thione, ester, methyl
1-(2-Methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-yl)ethan-1-one 11-acetyl, 2-CH₃, 4-thione Thione, acetyl, methyl
8-Substituted 11-nitro-2-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one 2-Ph, 11-NO₂, 8-substituent (e.g., Cl, Br), 4-oxo Oxo, nitro, phenyl
N-Aryl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-carboxamide 11-CONHAr, 2-CH₃, 3-CH₃, 4-oxo Oxo, carboxamide, methyl
Ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate 9-OCH₃, 2-CH₃, 11-COOEt, 4-oxo Oxo, ester, methoxy, methyl

Structural and Crystallographic Insights

  • Ring Conformation: The target compound’s 2,6-methanobenzooxadiazocine core adopts a boat-like conformation, similar to analogs like ethyl 9-methoxy-2-methyl-4-oxo derivatives . However, the presence of the 4-thione group introduces distinct bond angles (C=S vs. C=O), affecting intermolecular interactions .
  • Hydrogen Bonding : Unlike oxo analogs (e.g., 4-oxo derivatives in ), the thione group participates in weaker C=S⋯H interactions, reducing crystalline lattice stability compared to N—H⋯O networks in oxo-containing analogs .

Bioactivity Correlations

  • For example: 4-Oxo derivatives (e.g., N-Aryl carboxamides) show analgesic activity due to hydrogen-bonding interactions with opioid receptors . Thione-containing analogs (e.g., ethyl 2-methyl-4-thioxo derivatives) demonstrate enhanced metabolic stability compared to oxo counterparts, attributed to sulfur’s resistance to enzymatic oxidation .

Biological Activity

10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, including anticancer, antibacterial, and antioxidative activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 899962-52-8

Anticancer Activity

Research indicates that derivatives of similar compounds exhibit significant anticancer properties. For instance, studies on methoxy-substituted benzimidazole carboxamides have shown promising antiproliferative activity against various cancer cell lines. Notably:

  • IC50 Values : Compounds with hydroxyl and methoxy groups demonstrated IC50 values ranging from 1.2 to 5.3 µM against MCF-7 (breast cancer) and other cell lines .

Case Study: Antiproliferative Activity

A study involving various methoxy-substituted compounds found that those with specific substitutions exhibited:

  • Strong Antiproliferative Activity : The most effective derivatives had IC50 values as low as 1.2 µM against MCF-7 cells.
  • Mechanism of Action : The activity was not solely dependent on oxidative stress inhibition but rather on direct interaction with cellular pathways .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Research into related compounds has shown that methoxy and hydroxy groups can enhance antibacterial efficacy:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. faecalis8 µM
Compound BS. aureus0.24 µg/ml

Antioxidative Activity

The antioxidative capacity of similar compounds has been assessed through various assays. For instance:

  • Compounds with multiple methoxy groups showed improved antioxidative activity compared to standard antioxidants like BHT.
  • The antioxidative effects were measured using DPPH and FRAP assays, indicating a capacity to reduce reactive oxygen species (ROS) levels in vitro .

Summary of Findings

The biological activities of this compound can be summarized as follows:

Biological ActivityObservations
AnticancerSignificant antiproliferative activity with IC50 values < 5 µM in various cancer cell lines
AntibacterialEffective against Gram-positive bacteria with MIC values as low as 8 µM
AntioxidativeDemonstrated ability to reduce ROS levels in vitro

Q & A

Q. What are the critical parameters to optimize during the synthesis of 10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione?

  • Methodological Answer : Synthesis optimization requires precise control of:
  • Temperature : Elevated temperatures (e.g., reflux conditions) are often necessary for cyclization steps but must avoid thermal degradation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in thiourea formation and cyclization .
  • Reaction time : Prolonged times (6–12 hours) improve yields in multi-step reactions, but intermediates may require isolation to prevent side reactions .
  • Catalysts : Base catalysts (e.g., K₂CO₃) or acids (e.g., HCl) are critical for thiourea cyclization to oxadiazocine-thiones .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies methoxy, methyl, and heterocyclic protons, with shifts at δ 3.2–3.8 ppm (methoxy) and δ 1.8–2.5 ppm (methyl) being diagnostic .
  • X-ray crystallography : Resolves the fused benzoxadiazocine ring system and confirms sulfur placement in the thione moiety .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 360.9 for C₁₈H₁₇ClN₂O₂S derivatives) .

Q. How can researchers address challenges in purifying this compound after synthesis?

  • Methodological Answer :
  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) to separate polar byproducts .
  • Recrystallization : Ethanol-DMF mixtures (1:1) yield high-purity crystals by removing unreacted thiosemicarbazides .

Advanced Research Questions

Q. What strategies are recommended to elucidate the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme kinetic assays : Measure IC₅₀ values against target enzymes (e.g., CYP450 isoforms) using fluorogenic substrates .
  • Molecular docking : Simulate binding interactions with enzymes (e.g., AutoDock Vina) to identify key residues (e.g., hydrophobic pockets accommodating the methanobenzo ring) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Control for substituent effects : Compare analogs (e.g., 3-(2-chlorophenyl) vs. 3-(4-bromo-3-methylphenyl) derivatives) to isolate substituent contributions to activity .
  • Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .

Q. What computational approaches are suitable for predicting the compound’s reactivity and stability?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess aromaticity and charge distribution in the oxadiazocine ring .
  • Molecular dynamics (MD) simulations : Model solvation effects in biological membranes to predict bioavailability .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Synthesize analogs : Vary substituents (e.g., replace methoxy with nitro or hydroxyl groups) and assess bioactivity .
  • QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with pharmacological data .

Q. What alternative synthetic routes exist for improving scalability or yield?

  • Methodological Answer :
  • One-pot synthesis : Combine thiourea formation and cyclization steps using DMF as a dual solvent and catalyst .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 6 hours to 30 minutes) for cyclization steps while maintaining >80% yield .

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